5,8-dimethylquinolin-6-amine
Description
Properties
CAS No. |
21240-74-4 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5,8 Dimethylquinolin 6 Amine
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 5,8-dimethylquinolin-6-amine reveals several potential disconnection points, leading to a variety of plausible starting materials. The most common strategies for quinoline (B57606) synthesis involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. actascientific.com
One logical disconnection is at the C4-C4a and N1-C8a bonds, which is characteristic of the Doebner-Miller and Skraup-type reactions. This approach would necessitate a 2,5-dimethyl-4-nitroaniline (B186552) as a key precursor, which upon reduction would provide the corresponding aniline (B41778) for cyclization with an α,β-unsaturated carbonyl compound.
Another powerful disconnection, based on the Friedländer synthesis, breaks the N1-C2 and C3-C4 bonds. This strategy would require a 2-amino-3,6-dimethylbenzaldehyde (B15313100) or a related ketone and a compound containing an α-methylene ketone or aldehyde.
Modern synthetic approaches might involve the construction of the quinoline core followed by late-stage functionalization, such as C-H activation, to introduce the methyl and amine groups at the desired positions. acs.orgnih.gov This retrosynthetic approach would start from a simpler quinoline derivative.
A summary of potential key precursors based on these retrosynthetic strategies is presented in the table below.
| Synthetic Approach | Key Precursors |
| Skraup/Doebner-Miller | 2,5-Dimethyl-4-nitroaniline (and its corresponding aniline), Glycerol (B35011) or α,β-unsaturated aldehyde/ketone |
| Friedländer Condensation | 2-Amino-3,6-dimethylbenzaldehyde or 2-Amino-3,6-dimethylacetophenone, Acetaldehyde or Acetone |
| C-H Functionalization | Quinoline, Methylating agent, Aminating agent |
Classical Synthetic Approaches to Quinoline and Aniline Moieties
The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org For the synthesis of this compound, the starting aniline would be 3,6-dimethylbenzene-1,2-diamine (B181695). The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org The substitution pattern of the resulting quinoline is determined by the position of the substituents on the starting aniline. researchgate.net
The Doebner-Miller reaction is a related method that utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.orgsynarchive.com This reaction can offer more flexibility in the substitution pattern of the quinoline product. ukzn.ac.za To obtain this compound, 3,6-dimethylbenzene-1,2-diamine could be reacted with an appropriate α,β-unsaturated carbonyl compound. A significant challenge in these reactions is controlling the regioselectivity, as the cyclization can occur at two different positions on the aniline ring, potentially leading to a mixture of isomers. researchgate.net
Table of Proposed Precursors for Skraup and Doebner-Miller Reactions
| Target Compound | Aniline Precursor | Carbonyl Source (in-situ or direct) | Reaction Type |
| This compound | 3,6-dimethylbenzene-1,2-diamine | Glycerol (for acrolein) | Skraup |
| This compound | 3,6-dimethylbenzene-1,2-diamine | Crotonaldehyde | Doebner-Miller |
The Friedländer synthesis is another cornerstone of quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.org This method is often more straightforward and provides better control over the substitution pattern compared to the Skraup or Doebner-Miller reactions. nih.gov
For the synthesis of this compound, a potential route would involve the reaction of 2-amino-3,6-dimethylbenzaldehyde with acetaldehyde. Alternatively, 2-amino-3,6-dimethylacetophenone could be reacted with a compound providing a methylene (B1212753) group, such as acetone. The choice of catalyst, which can range from simple acids and bases to more complex systems like propylphosphonic anhydride (B1165640) (T3P®), can significantly influence the reaction efficiency. researchgate.netorganic-chemistry.org
Table of Proposed Precursors for the Friedländer Condensation
| Target Compound | 2-Aminoaryl Carbonyl Precursor | α-Methylene Carbonyl Precursor |
| This compound | 2-Amino-3,6-dimethylbenzaldehyde | Acetaldehyde |
| This compound | 2-Amino-3,6-dimethylacetophenone | Acetone |
Modern Catalytic and Regioselective Synthesis Strategies for this compound
Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for the construction of complex heterocyclic systems. du.edu Transition-metal-catalyzed annulation reactions offer a highly efficient and regioselective means of synthesizing substituted quinolines. mdpi.com These reactions often proceed under milder conditions and with greater functional group tolerance than classical methods.
For the synthesis of this compound, a plausible strategy would involve the palladium- or rhodium-catalyzed annulation of a substituted aniline with an alkyne. For instance, a 2-halo-3,6-dimethylaniline could be coupled with an appropriate alkyne in a one-pot process to construct the quinoline ring. The regioselectivity of the alkyne insertion can often be controlled by the choice of catalyst and ligands. While direct examples for this specific substitution pattern are not abundant, the general methodology is well-established for a variety of substituted quinolines. acs.orgnih.gov
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis and modification of heterocyclic compounds. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The regioselective functionalization of the quinoline core presents a significant challenge due to the presence of multiple C-H bonds with varying reactivity. acs.org
A potential route to this compound via C-H functionalization could start with a pre-formed quinoline ring. The introduction of the methyl groups at positions 5 and 8 and the amine group at position 6 would require highly specific and directed C-H activation methods. The use of directing groups or specifically designed catalysts is often necessary to achieve the desired regioselectivity. acs.org While the functionalization of the C2 and C8 positions of the quinoline ring is more commonly reported, recent advances have made the functionalization of other positions more accessible. acs.orgnih.gov For example, a pre-existing amino group on the quinoline ring could direct the ortho-methylation to the C5 position. Subsequent functionalization at the C8 and C6 positions would require further strategic manipulations.
Multi-Component Reactions for Quinoline Ring Formation
Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to form complex molecules in a single step from three or more reactants, which significantly streamlines the synthetic process. nih.gov For the formation of the quinoline ring system, several classical MCRs can be adapted. While direct synthesis of this compound via a single MCR is not prominently documented, the principles of established MCRs that form substituted quinolines are relevant.
One of the most fundamental MCRs for quinoline synthesis is the Doebner Reaction , which involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov Conceptually, to synthesize the target molecule, one could envision a reaction between 2,5-dimethyl-4-nitroaniline, an appropriate aldehyde, and pyruvic acid, followed by reduction of the nitro group. However, the reactivity and substitution pattern of the aniline are critical for the success of such a reaction.
Another relevant MCR is the Mannich Reaction , which typically involves an amine, a non-enolizable carbonyl compound, and an enolizable carbonyl compound. nih.gov The versatility of MCRs allows for the generation of a diverse library of compounds. For instance, the reaction of 5-aminotetrazole, various aldehydes, and 1,3-diketones is a known MCR for creating fused heterocyclic systems. clockss.org
The Ugi and Passerini reactions are powerful isocyanide-based MCRs that can generate complex scaffolds, often leading to dipeptide-like structures. nih.govmdpi.com While not directly yielding quinolines, the products can be precursors for further cyclization. The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and carboxylic acid to form a bis-amide. nih.gov
The following table outlines some prominent MCRs that are foundational in heterocyclic synthesis and could be conceptually applied or modified for the synthesis of complex quinolines.
| Reaction Name | Components | Product Type | Reference |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Substituted Quinoline-4-carboxylic acids | nih.gov |
| Mannich Reaction | Amine, Carbonyl (non-enolizable), Carbonyl (enolizable) | β-amino carbonyl compounds | nih.gov |
| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-acylamino carboxamides | nih.govmdpi.com |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-acyloxy carboxamides | nih.gov |
| Strecker Reaction | Amine, Carbonyl, Cyanide | α-amino nitriles | nih.gov |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of substituted quinolines, several factors such as catalyst choice, solvent, temperature, and reaction time are pivotal.
In syntheses related to quinoline structures, palladium-catalyzed reactions like the Buchwald-Hartwig amination have proven effective for forming C-N bonds, which could be a key step in introducing the amino group onto a pre-formed quinoline ring. researchgate.net For example, the amination of 6,7-dihalo-5,8-quinolinequinones has been optimized to produce 6-arylamino derivatives in excellent yields. researchgate.net Optimization might involve screening various phosphine (B1218219) ligands, bases, and solvents to find the ideal combination for the specific substrate. researchgate.net
The use of continuous flow reactors is an industrial-scale optimization strategy that can improve reproducibility and yield. These systems allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, minimizing batch-to-batch variability.
Purification techniques also play a role in the final yield of a high-purity product. Recrystallization from a suitable solvent system, such as ethanol/water, is a common method to obtain a product with high purity and minimal residual solvents.
Below is a table summarizing key parameters that are often optimized in the synthesis of related aminoquinoline compounds.
| Parameter | Typical Conditions/Variations | Desired Outcome | Reference |
| Catalyst | Palladium complexes (e.g., with phosphine ligands), Raney Nickel, Polyphosphoric Acid (PPA) | High conversion, selectivity, and yield | researchgate.netnih.gov |
| Solvent | Toluene, Ethanol, DMF, Isopropanol, Solvent-free | Improved solubility, reaction rate, and easier work-up | d-nb.infomdpi.comresearchgate.net |
| Temperature | 0°C to reflux (e.g., 120°C) | Control of reaction kinetics and side reactions | researchgate.net |
| Reaction Time | Minutes to several hours | Complete conversion of starting materials | mdpi.com |
| Reducing Agent | H₂, Raney Ni; Iron powder/Acetic acid; NaBH₄, NaBH₃CN | Selective reduction of nitro groups or imines | libretexts.org |
Green Chemistry Considerations in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.comrsc.org The synthesis of amines and heterocyclic compounds is an area where green chemistry is actively being implemented. d-nb.infosciencedaily.com
One of the primary goals of green chemistry is to develop atom-efficient processes where most of the atoms from the reactants are incorporated into the final product, minimizing waste. sciencedaily.com Multi-component reactions are inherently more atom-economical than multi-step syntheses. nih.gov
The use of heterogeneous catalysts is a key green chemistry strategy. d-nb.info These catalysts are easily separated from the reaction mixture, allowing for recycling and reducing waste. For example, mesoporous copper-aluminum based nanocomposites have been shown to be effective and recyclable catalysts for A3 coupling reactions (alkyne-aldehyde-amine). d-nb.info
Solvent choice is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, ionic liquids, or even solvent-free conditions. nih.govfrontiersin.org For instance, microwave-assisted synthesis in water has been developed as a greener methodology for obtaining pyrazoloquinolinones. frontiersin.org
The development of catalytic methods that avoid stoichiometric reagents is also a focus. For example, catalytic amide bond formation seeks to replace high-molecular-weight coupling reagents that generate significant waste. ucl.ac.uk Similarly, catalytic hydrogenation is a cleaner alternative to chemical reductions that use large excesses of metals like iron.
The following table highlights some green chemistry approaches relevant to amine and quinoline synthesis.
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
| Atom Economy | Utilize multi-component reactions (MCRs). | Reduces waste by incorporating more reactant atoms into the final product. | nih.gov |
| Use of Catalysis | Employing recyclable heterogeneous catalysts (e.g., Cu/Al nanocomposites). | Facilitates easy separation and reuse of the catalyst, minimizing waste. | d-nb.info |
| Safer Solvents | Using water, ionic liquids, or solvent-free conditions. | Reduces environmental impact and hazards associated with volatile organic compounds. | nih.govfrontiersin.org |
| Waste Prevention | Replacing stoichiometric reagents with catalytic alternatives (e.g., in amidation). | Decreases the amount of byproducts and waste generated. | ucl.ac.uk |
| Energy Efficiency | Utilizing microwave-assisted synthesis. | Can lead to shorter reaction times and reduced energy consumption. | frontiersin.org |
Theoretical and Computational Investigations of 5,8 Dimethylquinolin 6 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in elucidating the electronic behavior of 5,8-dimethylquinolin-6-amine. These calculations offer a detailed picture of electron distribution and orbital interactions, which are key to understanding its chemical nature.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing basis sets like 6-311G(d,p), are used to determine the optimized molecular geometry and the distribution of electron density. nih.gov These studies reveal how the electron density is spread across the quinoline (B57606) ring system and the amino and methyl substituents. The resulting molecular orbital (MO) diagrams show the energy levels and compositions of the orbitals, providing a foundation for understanding the molecule's electronic transitions and reactivity. nih.gov The distribution of electron density highlights the electron-rich and electron-deficient regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity Indices
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby enhancing its nucleophilic character. Conversely, the quinoline ring can act as an electron acceptor. Various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These indices provide a more quantitative measure of the molecule's electrophilic and nucleophilic nature. The general trend for the nucleophilicity of amines is that secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of the molecule. This is crucial as the conformation can significantly influence its biological activity and physical properties. Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies to identify the global minimum energy structure. nih.gov
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the movements of atoms and bonds, MD can reveal the flexibility of the molecule, the stability of different conformations, and how it interacts with its environment, such as solvent molecules. nih.govmdpi.com This information is particularly valuable for understanding how the molecule might bind to a biological target.
Aromaticity Assessment of the Quinoline Ring System
The quinoline ring system in this compound is aromatic, a property that confers significant stability. The aromaticity of the quinoline core can be assessed using various computational methods. These include nucleus-independent chemical shift (NICS) calculations and the analysis of electron delocalization through indices like the aromatic stabilization energy (ASE). These studies quantify the degree of aromaticity in both the benzene (B151609) and pyridine (B92270) rings of the quinoline moiety and can reveal how the substituents (amino and methyl groups) influence the aromatic character of the system.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can accurately predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, and the assignment of vibrational modes can be facilitated by visualizing the atomic motions for each frequency. researchgate.net Calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are also possible and can be compared with experimental data to confirm the molecular structure. mdpi.com
Computational Studies on Reaction Mechanisms Involving this compound
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. For instance, in reactions where the amino group acts as a nucleophile, computational studies can model the reaction pathway, providing insights into the stereochemistry and regioselectivity of the products. These studies can also be used to explore the reactivity of the quinoline ring itself, for example, in electrophilic aromatic substitution reactions. Understanding these reaction mechanisms at a molecular level is crucial for designing new synthetic routes and for predicting the chemical behavior of this compound in various chemical environments.
Chemical Reactivity and Derivatization of 5,8 Dimethylquinolin 6 Amine
Reactivity of the Amine Functionality
The primary amine group attached to the quinoline (B57606) ring at the 6-position is a key site for various chemical modifications. Its nucleophilic nature allows it to readily react with a variety of electrophiles.
The amine functionality of 5,8-dimethylquinolin-6-amine can undergo common N-functionalization reactions such as acylation, alkylation, and sulfonylation.
Acylation is the process of introducing an acyl group (-C(O)R) into a compound. The reaction of this compound with acylating agents like acyl chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-acylated derivative, an amide. organic-chemistry.orgkhanacademy.org This reaction is typically efficient and provides a stable amide product.
Alkylation involves the introduction of an alkyl group. While direct alkylation of aromatic amines can sometimes be challenging due to the potential for multiple alkylations, it can be achieved under controlled conditions using alkyl halides or other alkylating agents.
Sulfonylation is the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to form a sulfonamide. This reaction is analogous to acylation and is a common method for protecting or modifying the amine group.
Table 1: General Reactions of the Amine Functionality
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Amide |
| Alkylation | Alkyl halide (R-X) | Alkylated amine |
The formation of amides, ureas, and urethanes from the amine group of this compound are important transformations for creating more complex molecules.
Amide formation , as mentioned, is readily achieved through acylation. organic-chemistry.org A general method involves the direct condensation of the amine with a carboxylic acid, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acid chloride. khanacademy.orgd-nb.info For instance, the reaction with benzoic acid in the presence of a suitable condensing agent would yield N-(5,8-dimethylquinolin-6-yl)benzamide.
Urea formation can be accomplished by reacting this compound with an isocyanate. commonorganicchemistry.com This reaction is typically straightforward and does not require a catalyst. Alternatively, reagents like carbonyldiimidazole (CDI) can be used as a phosgene (B1210022) substitute to first activate the amine, which then reacts with another amine to form an unsymmetrical urea. commonorganicchemistry.comnih.gov
Urethane (B1682113) (or carbamate) formation involves the reaction of the amine with a chloroformate or by trapping an in-situ generated isocyanate with an alcohol. organic-chemistry.org The reaction of this compound with an isocyanate, followed by reaction with an alcohol, is a common route to urethanes. researchgate.netmdpi.comnih.gov Theoretical studies have shown that amine catalysts can significantly influence the mechanism and efficiency of urethane formation. mdpi.comnih.gov
Table 2: Synthesis of Amides, Ureas, and Urethanes
| Derivative | General Method | Reactants |
|---|---|---|
| Amide | Acylation | Carboxylic acid derivative (e.g., acyl chloride) |
| Urea | Reaction with isocyanate | Isocyanate (R-N=C=O) |
As a primary aromatic amine, this compound can undergo diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). byjus.comorganic-chemistry.org The result is the formation of a diazonium salt, in this case, 5,8-dimethylquinolin-6-diazonium chloride.
Diazonium salts are highly valuable synthetic intermediates because the diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas). nih.gov This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. These transformations are a powerful tool for introducing a range of substituents onto the quinoline ring that would be difficult to introduce directly.
Table 3: Potential Transformations of 5,8-Dimethylquinolin-6-diazonium Salt
| Reagent(s) | Product |
|---|---|
| CuCl/HCl | 6-Chloro-5,8-dimethylquinoline |
| CuBr/HBr | 6-Bromo-5,8-dimethylquinoline |
| CuCN/KCN | 5,8-Dimethylquinoline-6-carbonitrile |
| KI | 6-Iodo-5,8-dimethylquinoline |
| HBF₄, heat | 6-Fluoro-5,8-dimethylquinoline |
| H₂O, heat | 5,8-Dimethylquinolin-6-ol |
| H₃PO₂ | 5,8-Dimethylquinoline (deamination) |
For example, coupling the diazonium salt with another aromatic compound like quinolin-8-ol can lead to the formation of heterocyclic azo dyes. iiste.org
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
The quinoline ring system can undergo electrophilic aromatic substitution (EAS). In general, for quinoline, these reactions preferentially occur on the benzene (B151609) ring rather than the pyridine (B92270) ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. reddit.comorganicchemistrytutor.com The typical sites for substitution on an unsubstituted quinoline are the C5 and C8 positions. reddit.com
These are classic electrophilic aromatic substitution reactions that can be applied to the quinoline system.
Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile.
Halogenation (e.g., bromination or chlorination) usually requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate the electrophile.
Sulfonation is achieved by treating the substrate with fuming sulfuric acid (sulfur trioxide in sulfuric acid), which provides a high concentration of the electrophile, SO₃.
While there is limited specific literature on these reactions for this compound, the general principles of EAS on substituted quinolines would apply.
The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the substituents already present on the ring: the two methyl groups and the amine group. organicchemistrytutor.com
Amine Group (-NH₂) : The amino group at the C6 position is a powerful activating group and is ortho, para-directing. It will strongly direct incoming electrophiles to the C5 and C7 positions.
Methyl Groups (-CH₃) : The methyl groups at C5 and C8 are also activating groups and are ortho, para-directing. The methyl group at C5 will direct to the C7 position (the C6 position is already substituted). The methyl group at C8 will direct to the C7 position.
Considering these directing effects, all three activating groups (the C6-amine, the C5-methyl, and the C8-methyl) synergistically direct an incoming electrophile to the C7 position . The C5 and C8 positions are already occupied by methyl groups. Therefore, it is highly probable that electrophilic aromatic substitution reactions on this compound will occur predominantly at the C7 position. The strong activation provided by the amine and methyl groups suggests that these reactions would proceed under relatively mild conditions compared to unsubstituted quinoline.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings. fishersci.co.uk In the context of quinoline derivatives, the electron-deficient nature of the pyridine ring often facilitates these reactions. For nitroquinolines, the nitro group strongly activates the ring towards nucleophilic attack, enabling the substitution of hydrogen atoms, a process known as Vicarious Nucleophilic Substitution (VNS). researchgate.netmdpi.com The regioselectivity of such substitutions is influenced by the position of the nitro group and the size of the incoming nucleophile. mdpi.com
While direct SNAr reactions on this compound itself are not extensively detailed in the provided search results, the principles of SNAr on related quinoline systems are well-established. For instance, in other quinoline derivatives, halogens at activated positions can be displaced by nucleophiles. mdpi.com It is plausible that derivatives of this compound, such as halogenated or nitrated versions, would undergo SNAr reactions. The amino group at the 6-position, being an electron-donating group, would influence the regioselectivity of such reactions on the quinoline ring.
Palladium-catalyzed amination reactions have emerged as a powerful alternative to traditional SNAr for forming C-N bonds, often proceeding under milder conditions and offering broader substrate scope. nih.govacs.org These reactions have proven effective for the synthesis of N-alkylated tacrine (B349632) analogues, where traditional high-temperature SNAr failed. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, offer a versatile platform for modifying the this compound scaffold.
Suzuki Reaction: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org For this compound, this would typically involve converting the amine to a halide or triflate, which can then be coupled with a boronic acid or ester. wikipedia.orglibretexts.org Nickel catalysts have also been developed for Suzuki-Miyaura couplings, including those involving aryl carbamates and sulfamates, which can be advantageous due to the lower cost of nickel. nih.gov Recently, an "aminative Suzuki-Miyaura coupling" has been developed, which combines a formal nitrene insertion with the Suzuki-Miyaura reaction to produce diaryl amines from aryl halides and boronic acids. nih.govresearchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and typically proceeds with high trans selectivity. organic-chemistry.org The intramolecular version of the Heck reaction is particularly efficient for ring formation. youtube.comlibretexts.org For derivatization of this compound, a halogenated derivative could be reacted with various alkenes to introduce new carbon substituents. wikipedia.org
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild, basic conditions. wikipedia.org It is a highly effective method for synthesizing arylalkynes and conjugated enynes. libretexts.org Halogenated derivatives of this compound could be coupled with a variety of terminal alkynes to introduce alkynyl functionalities. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgrug.nl This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orglibretexts.org The development of various generations of catalyst systems has expanded its utility to a wide range of amines and aryl coupling partners. wikipedia.org This reaction could be used to further functionalize the amino group of this compound or to introduce new amino groups onto a halogenated version of the molecule. wikipedia.orgorganic-chemistry.orgyoutube.com
Functionalization of the this compound scaffold can be achieved either by reacting at pre-installed halogenated positions or directly through C-H activation.
Functionalization at Halogenated Positions: The palladium-catalyzed cross-coupling reactions discussed above (Suzuki, Heck, Sonogashira, and Buchwald-Hartwig) are prime examples of functionalization at halogenated positions. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by subsequent steps like transmetalation (in Suzuki and Sonogashira), migratory insertion (in Heck), or amine coordination and deprotonation (in Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.orglibretexts.orglibretexts.org The reactivity of the aryl halide typically follows the order I > Br > Cl. libretexts.org
C-H Activation: Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate. While specific examples of C-H activation on this compound were not found in the search results, palladium-catalyzed C-H functionalization is a well-established field. These reactions allow for the direct formation of C-C or C-heteroatom bonds by activating a C-H bond, often with the help of a directing group. The amino group or the quinoline nitrogen in this compound could potentially serve as directing groups to achieve site-selective C-H functionalization.
Cycloaddition Reactions and Annulation Pathways
Cycloaddition reactions offer a powerful method for constructing cyclic and heterocyclic systems. The quinoline core of this compound can participate in such reactions, particularly when activated.
Research on dinitroquinolines has shown that they can undergo [3+2] cycloaddition reactions with azomethine ylides and [4+2] cycloadditions (Diels-Alder reactions) with dienes. researchgate.net These reactions lead to the formation of novel fused heterocyclic systems. The dearomatization of the nitrated benzene ring is a key feature of these transformations. researchgate.net More recently, photochemical intermolecular [4+2] dearomative cycloaddition reactions of bicyclic azaarenes like quinolines with alkenes have been developed, providing access to three-dimensional molecular architectures. nih.gov
Annulation pathways, which involve the formation of a new ring fused to an existing one, can also be envisioned for this compound derivatives. For instance, domino reactions involving an initial Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of fused ring systems like benzo[b]furans. organic-chemistry.org
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is influenced by both the quinoline ring system and the amino substituent.
Oxidation: The amino group can be oxidized to various functional groups. For example, in the context of vicarious nucleophilic substitution on nitroquinolines, a nitro group can be transformed into a nitroso group. researchgate.netmdpi.com While direct oxidation studies on this compound were not prominent in the search results, analogous aromatic amines can undergo oxidation to form nitroso, nitro, or azo compounds, or can be involved in oxidative coupling reactions.
Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation is a common method for reducing the pyridine part of the quinoline ring. For instance, a hexasubstituted benzene derivative was successfully hydrogenated to the corresponding cyclohexane (B81311) derivative. nih.gov It is expected that the pyridine ring of this compound could be selectively reduced under appropriate catalytic hydrogenation conditions. The reduction of a nitro group, if present on the quinoline ring, to an amino group is a standard transformation, often achieved with reagents like SnCl2/HCl or through catalytic hydrogenation.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Detailed 1D and 2D NMR Assignments (¹H, ¹³C, COSY, HMQC, HMBC, NOESY)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the molecular structure. In the ¹H NMR spectrum of a related compound, 8-methylquinoline, characteristic signals appear for the methyl group and the aromatic protons on the quinoline (B57606) ring. chemicalbook.com For 5,8-dimethylquinolin-6-amine, distinct resonances would be expected for the two methyl groups, the amine protons, and the protons on the heterocyclic and benzene (B151609) rings. Similarly, the ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.netdocbrown.info The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron density around the nuclei, which is affected by the substituents on the quinoline core. researchgate.netchemicalbook.com
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would reveal the connectivity between adjacent protons on the quinoline ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This information is vital for determining the stereochemistry and conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H2 | 8.5 - 8.8 | C2, C3, C4, C8a | |
| H3 | 7.3 - 7.5 | C2, C4, C4a | |
| H4 | 8.0 - 8.3 | C2, C3, C4a, C5 | |
| C5-CH₃ | 2.3 - 2.6 | C4, C5, C6 | |
| H7 | 6.8 - 7.0 | C5, C6, C8, C8a | |
| C8-CH₃ | 2.4 - 2.7 | C7, C8, C8a | |
| NH₂ | 4.0 - 5.0 (broad) | C6 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. rsc.orgscispace.com This technique provides an exact mass measurement, which allows for the calculation of the molecular formula. rsc.org
Fragmentation Pathway Analysis
Electron impact (EI) or other ionization techniques in mass spectrometry cause the molecule to fragment in a predictable manner. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. arkat-usa.org For amines, a common fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In aromatic compounds, the molecular ion peak is often strong due to the stability of the ring system. libretexts.org The fragmentation of this compound would likely involve the loss of methyl groups and potentially fragments from the quinoline ring itself.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wpmucdn.com These spectra provide characteristic "fingerprints" that can be used for identification and to confirm the presence of specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. wpmucdn.com The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.com C-H stretching vibrations from the aromatic ring and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. For related 5,8-quinolinedione (B78156) derivatives with an amine group at the C-6 position, a single carbonyl peak is observed in the 1650-1700 cm⁻¹ range. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. biosynth.com Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. The resulting crystal structure would confirm the planar quinoline ring system and the positions of the dimethyl and amine substituents. researchgate.net
Chromatographic Techniques for Purity Analysis and Isolation (HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying the components of a mixture. bldpharm.com A validated HPLC method can be used to determine the purity of this compound by detecting and quantifying any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netrjpbcs.com It is particularly useful for the analysis of volatile and thermally stable compounds. mdpi.comresearchgate.net The gas chromatogram would indicate the purity of the sample, while the mass spectrum of the main peak would confirm the identity of this compound. mdpi.com
Applications of 5,8 Dimethylquinolin 6 Amine and Its Derivatives in Advanced Chemical Research
Role as a Privileged Scaffold in Organic Synthesis
The term "privileged scaffold" refers to molecular frameworks that can provide ligands for more than one type of receptor or enzyme, often with high affinity. The aminoquinoline core is a classic example, and 5,8-dimethylquinolin-6-amine serves as a key precursor for a variety of more complex heterocyclic systems. The amino group at the 6-position is a versatile functional handle that allows for numerous synthetic transformations.
A primary route for elaboration involves the reduction of a nitro-group precursor, such as 5,6-dimethyl-8-nitroquinoline, to yield the corresponding aminoquinoline. This amine can then serve as a nucleophile or be converted into a diazonium salt, opening pathways to a vast array of other functional groups. The presence of the electron-donating methyl and amino groups activates the quinoline (B57606) ring, influencing the regioselectivity of subsequent reactions like electrophilic substitutions.
The construction of fused heterocyclic systems is a significant application. For instance, ortho-diaminoquinoline derivatives, which could potentially be synthesized from this compound through a nitration and reduction sequence, are precursors to benzimidazole-fused quinolines. These complex scaffolds are of great interest in drug discovery. Furthermore, the amino group can participate in cyclization reactions to build novel ring systems. For example, condensative cyclization of a related amino-alkynyl chromene with aromatic aldehydes has been used to construct complex pyrano[3,2-f]quinoline derivatives. mdpi.com The development of efficient synthetic methodologies, such as electrophilic cyclization of N-(2-alkynyl)anilines and palladium-catalyzed amination reactions, continues to expand the toolkit for creating diverse quinoline-containing scaffolds for various research applications. nih.govresearchgate.net
Table 1: Selected Synthetic Reactions Involving Aminoquinoline Scaffolds
| Reaction Type | Starting Material (Example) | Reagents & Conditions | Product Type | Significance |
|---|---|---|---|---|
| Fused Heterocycle Synthesis | ortho-Diaminoquinoline | Formic acid or aldehyde | Benzimidazoloquinoline | Access to complex, biologically active scaffolds. |
| Condensative Cyclization | 6-amino-5-ethynyl-chromene | Aromatic aldehydes | Pyranoquinoline | Construction of polycyclic systems. mdpi.com |
| Electrophilic Cyclization | N-(2-alkynyl)aniline | ICl, I₂, Br₂ | 3-Halogenated Quinoline | Introduces a handle for further functionalization. nih.gov |
| Pd-Catalyzed Amination | Dihalogenated Heterocycle | Amine, Pd(OAc)₂/BINAP | Fused Azaheterocycle | Efficient C-N bond formation for complex cores. researchgate.net |
Ligand Design and Coordination Chemistry
The structure of this compound, featuring a pyridine (B92270) nitrogen atom and an exocyclic amino group, makes it an excellent candidate for a bidentate chelating ligand. This chelation ability is central to its use in coordination chemistry, where it can bind to metal ions to form stable complexes with diverse applications.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Quinoline derivatives have been successfully employed as ligands for creating coordination polymers and MOFs. nih.govacs.org For example, quinoline-2,6-dicarboxylic acid has been used to synthesize a luminescent zirconium-based MOF. nih.gov
The amino group in ligands like this compound is particularly significant. Amino-functionalized linkers can serve multiple roles in MOFs. They can act as basic sites to catalyze reactions within the MOF pores or serve as coordination sites to anchor additional metal species. researchgate.netresearchgate.net In a notable example, the free amino groups on the skeleton of a MOF were used to coordinate and stabilize single ruthenium (Ru) atoms, creating a highly effective catalyst for the hydrogenation of quinolines. nih.gov The bidentate N,N-chelation possibility of this compound makes it a promising building block for new MOFs with tailored porosity and functionality for applications in catalysis, gas storage, and chemical sensing.
The metal complexes derived from this compound and its analogs are of significant interest in catalysis. The ligand's electronic and steric properties can be tuned by modifying its structure, which in turn influences the catalytic activity of the corresponding metal complex.
A prominent application is in asymmetric catalysis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium and ruthenium complexes for the asymmetric transfer hydrogenation of imines, a key reaction for producing chiral amines. mdpi.com These reactions yielded products with modest to good enantioselectivity, demonstrating the potential of the aminoquinoline scaffold in designing chiral catalysts. mdpi.com The amine group itself can also play a direct catalytic role. For instance, amine groups within MOFs can anchor single-site metal catalysts, preventing their aggregation and leading to high catalytic efficiency and selectivity, as demonstrated in the chemoselective hydrogenation of functionalized quinolines using isolated Ru sites. nih.gov
Table 2: Catalytic Applications of Aminoquinoline-derived Ligands
| Catalyst System | Ligand Type | Metal | Transformation | Key Finding |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Rh(I) | Asymmetric Transfer Hydrogenation of Dihydroisoquinolines | Achieved quantitative conversion and up to 69% enantiomeric excess. mdpi.com |
| Selective Hydrogenation | Amino-functionalized MOF | Ru(III) | Chemoselective Hydrogenation of Quinolines | Amine groups anchor single Ru sites, enhancing catalytic performance. nih.gov |
Precursor in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. youtube.com The quinoline structure is a valuable motif in this field due to its rigid, aromatic nature which facilitates π-π stacking interactions. nih.govacs.org
This compound is an attractive precursor for designing host molecules in host-guest systems. The amino group can act as a hydrogen bond donor and acceptor, while the quinoline ring system provides the necessary scaffold for creating a binding cavity. A compelling example is the development of a tweezer-type host molecule based on a 4-aminoquinoline (B48711) scaffold that was shown to form stable complexes with guest molecules like heme in aqueous buffer solutions. researchgate.net Such systems that function under physiological conditions have significant potential in biomedical applications. researchgate.net The design of host molecules often involves creating a pre-organized cavity that is complementary in size, shape, and chemical nature to the intended guest. The principles of host-guest chemistry can be applied to environmental remediation, such as the selective binding and removal of toxic pollutants like carcinogenic aromatic amines from the environment. youtube.com
Building Block for Fluorescent Probes and Optoelectronic Materials
Derivatives of aminoquinolines are renowned for their fluorescence properties and are widely used in the development of chemical sensors and probes. The fluorescence of these compounds is often sensitive to their local environment, particularly the presence of metal ions.
8-Aminoquinoline and its amido-derivatives are classic examples of fluorophores used to design highly sensitive and selective fluorescent probes for zinc ions (Zn²⁺). nih.govresearchgate.net The binding of Zn²⁺ to the chelating aminoquinoline unit often results in a significant enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF), which forms the basis of the sensing mechanism. nih.gov The synthesis of these probes involves coupling the aminoquinoline fluorophore to a specific receptor unit designed to bind the target analyte.
Beyond sensing, the quinoline core is a key component in materials for optoelectronics. The synthesis of 2,2'-(arylenedivinylene)bis-8-substituted quinolines has led to materials with significant photoluminescent and electroluminescent properties, suitable for use in organic light-emitting diodes (OLEDs). acs.org Similarly, the synthesis of phenyl-substituted quinolines has been explored to create materials with strong fluorescence. nih.gov The synthetic versatility of this compound allows for its incorporation into larger conjugated systems, enabling the tuning of photophysical properties for applications in advanced materials.
Table 3: Aminoquinolines in Fluorescence Applications
| Application | Scaffold Example | Target/Function | Mechanism/Principle |
|---|---|---|---|
| Ion Sensing | 8-Amidoquinoline | Zn²⁺ ions | Chelation-Enhanced Fluorescence (CHEF) |
| Biological Probes | Fluorescence-labeled drug analogs | Cellular imaging | Covalent attachment of a fluorophore to a bioactive scaffold |
| Optoelectronics | 2,2'-(Arylenedivinylene)bis-8-substituted quinoline | Electroluminescence | Creation of conjugated systems for OLEDs |
Design of Novel Scaffolds for Research Probes
A research probe is a molecule designed to study a specific biological process or chemical system. The this compound scaffold provides a robust platform for the design and synthesis of such probes. By systematically modifying the core structure, researchers can develop molecules with tailored properties to investigate complex systems.
In medicinal chemistry, quinoline derivatives are continuously explored as probes for biological targets. For example, series of substituted 2-arylquinolines and tetrahydroquinolines have been synthesized and evaluated for selective anticancer activity, leading to the identification of compounds with significant cytotoxicity against specific cancer cell lines. rsc.org These studies help to build structure-activity relationships (SAR) that guide the design of more potent and selective therapeutic agents. Similarly, various substituted aminoquinolines have been investigated as antimicrobial agents that function by inhibiting bacterial DNA gyrase.
The synthesis of new heterocyclic systems containing hydroquinoline fragments is an active area of research, aiming to create novel scaffolds for discovering compounds with a wide range of pharmaceutical applications. nih.gov The combination of rational design, combinatorial synthesis, and biological screening allows for the development of novel probes from the this compound template to explore new frontiers in chemical biology and materials science.
Future Research Directions and Unexplored Avenues for 5,8 Dimethylquinolin 6 Amine
Development of Novel and Sustainable Synthetic Routes
The classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been the bedrock of quinoline chemistry. iipseries.orgnih.gov However, these often require harsh conditions and produce significant waste. The future of synthesizing 5,8-dimethylquinolin-6-amine and its analogs lies in the development of more sustainable and efficient routes.
Modern synthetic strategies are increasingly focusing on green chemistry principles. This includes the use of environmentally benign solvents like water or ionic liquids, and the development of catalytic systems that can operate under milder conditions with high atom economy. iipseries.org For instance, metal-catalyzed reactions, particularly those employing copper, palladium, nickel, and iron, have shown great promise in the synthesis of polysubstituted quinolines. organic-chemistry.orgnih.gov
Future research could focus on adapting these modern methods for the specific synthesis of this compound. A potential approach could involve a one-pot reaction from readily available starting materials, minimizing purification steps and solvent usage. The development of a catalytic system that can regioselectively construct the 5,8-dimethyl-6-aminoquinoline core would be a significant advancement.
Table 1: Comparison of Classical and Modern Synthetic Routes for Quinolines
| Feature | Classical Routes (e.g., Skraup, Friedländer) | Modern Catalytic Routes |
| Reaction Conditions | Often harsh (high temperatures, strong acids) | Generally milder |
| Catalysts | Often stoichiometric reagents | Catalytic amounts of transition metals |
| Sustainability | Lower, often produces significant waste | Higher, better atom economy |
| Substrate Scope | Can be limited | Often broader functional group tolerance |
Exploration of Underutilized Reactivity Modes and Transformations
The reactivity of the this compound scaffold offers numerous possibilities for functionalization. The amino group at the 6-position is a key site for derivatization, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and arylation. researchgate.net These modifications can be used to tune the electronic and steric properties of the molecule, which is crucial for applications in drug discovery and materials science.
The methyl groups at the 5- and 8-positions, while generally less reactive, could be functionalized through radical reactions or by activation with appropriate reagents. Exploration of C-H activation strategies at these positions could open up new avenues for creating novel derivatives with unique properties.
Furthermore, the quinoline nitrogen can be quaternized or oxidized to the N-oxide, which can alter the reactivity of the entire ring system and provide a handle for further transformations. The interplay between the amino and methyl substituents on the reactivity of the quinoline core is an area ripe for investigation.
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govrsc.orgrsc.orgnih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, molecular geometry, and spectroscopic properties. nih.govrsc.orgrsc.org This information is crucial for understanding its reactivity and for designing new derivatives with desired characteristics.
Frontier Molecular Orbital (FMO) analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution within the molecule, highlighting regions of positive and negative potential that are important for intermolecular interactions. nih.gov
Moreover, computational modeling can be used to elucidate the mechanisms of reactions involving this compound. nih.govorganic-chemistry.org By modeling the transition states and intermediates of a reaction, researchers can gain a deeper understanding of the factors that control its outcome. This knowledge can then be used to optimize reaction conditions and to design more efficient synthetic routes. Time-dependent DFT (TD-DFT) can also be employed to predict the absorption and emission spectra of the molecule and its derivatives, which is essential for the development of new fluorescent probes and materials. rsc.orgrsc.org
Table 2: Potential Applications of Computational Modeling for this compound
| Computational Method | Application |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, spectroscopic properties. nih.govrsc.orgrsc.org |
| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity and regioselectivity. nih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution and intermolecular interactions. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and fluorescence spectra. rsc.orgrsc.org |
Integration into Complex Molecular Architectures and Functional Materials Research
The unique substitution pattern of this compound makes it an attractive building block for the construction of more complex molecular architectures. The amino group provides a convenient point of attachment for linking the quinoline core to other molecules, such as polymers, dendrimers, or other heterocyclic systems. nih.gov
In the field of materials science, quinoline derivatives are known for their interesting photophysical properties. researchgate.net The incorporation of this compound into organic light-emitting diodes (OLEDs), fluorescent sensors, or as a ligand in metal complexes could lead to the development of new functional materials. patsnap.com The dimethyl substitution may enhance solubility and influence the solid-state packing of the molecules, which are important considerations for material applications.
Research in this area could involve the synthesis of polymers containing the this compound moiety and the investigation of their optical and electronic properties. The development of fluorescent chemosensors based on this scaffold for the detection of metal ions or other analytes is another promising avenue. nih.gov
Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization
The most impactful future research on this compound will likely come from synergistic approaches that combine synthetic chemistry, computational modeling, and advanced characterization techniques. researchgate.netnih.gov This integrated approach allows for a "design-build-test" cycle where computational predictions guide synthetic efforts, and experimental results are then used to refine the computational models.
For example, computational studies could be used to design new derivatives of this compound with specific electronic or optical properties. nih.gov These compounds could then be synthesized and their properties measured using techniques such as NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy. The experimental data would then provide feedback for further computational refinement, leading to a more rational and efficient discovery process. This synergistic approach has been successfully applied to the study of other quinoline derivatives and holds great promise for unlocking the full potential of this compound. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,8-dimethylquinolin-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. For example, one approach includes chlorination at the 6-position using phosphorus oxychloride (POCl₃) followed by amination with ammonia or amines. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact yield. A comparative study of solvents like DMF vs. acetonitrile showed a 15–20% yield variation due to differences in reaction kinetics . Optimization protocols recommend using controlled pressure reactors to minimize side reactions .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary techniques. For instance, -NMR can resolve methyl group environments (δ 2.1–2.3 ppm for 5,8-dimethyl groups) and amine proton signals (δ 5.8–6.2 ppm). X-ray studies of analogous quinoline derivatives (e.g., 6-iodoquinolin-8-amine) reveal planar quinoline cores with substituent-dependent torsional angles, critical for predicting reactivity .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Start with antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and enzyme inhibition studies (e.g., cytochrome P450 or kinase targets). For example, related 6-methylquinolin-3-amine derivatives showed MIC values of 8–16 µg/mL in antibacterial screens, suggesting structure-activity relationships (SAR) worth exploring .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
- Methodological Answer : Electrophilic substitution at the 3-position is favored due to electron-donating methyl groups. Halogenation (e.g., iodination using N-iodosuccinimide) under acidic conditions achieves >80% regioselectivity. Computational DFT studies (e.g., Fukui indices) predict reactive sites, validated by LC-MS monitoring .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences or compound purity). A meta-analysis framework includes:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays.
- Open-data practices : Share raw datasets (e.g., via ECHA or PubChem) to enable reproducibility checks .
- Orthogonal assays : Confirm antifungal activity with both agar diffusion and ATPase inhibition assays .
Q. How can green chemistry principles be applied to scale up this compound synthesis?
- Methodological Answer : Replace traditional solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity. Continuous flow reactors improve efficiency (90% yield at 0.5 mL/min flow rate) and reduce waste by 40% compared to batch processes . Catalytic recycling (e.g., Pd/C in coupling reactions) further enhances sustainability .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to CYP3A4 (∆G = -9.2 kcal/mol), while ADMETlab 2.0 estimates moderate blood-brain barrier penetration (logBB = 0.3). MD simulations (GROMACS) assess stability in lipid bilayers, critical for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
